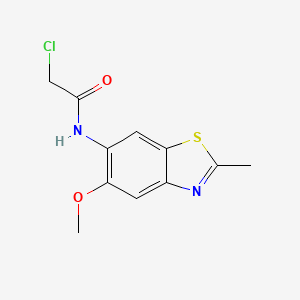

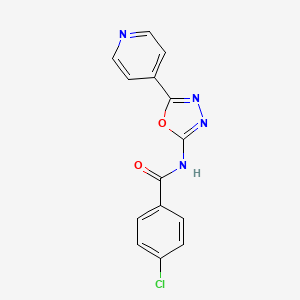

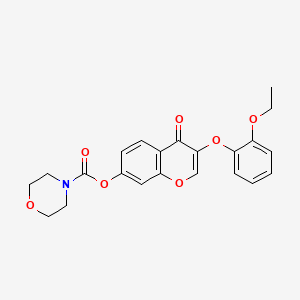

4-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has shown promising results in various studies, and its synthesis and mechanism of action have been extensively investigated.

Applications De Recherche Scientifique

Crystal Structure Studies

The crystal structure of 4-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide has been investigated. Researchers have characterized it using techniques such as FT-IR, 1H and 13C NMR, mass spectrometry, and X-ray diffraction . Understanding the crystal structure is essential for predicting its behavior, interactions, and potential applications.

Chiral Synthesis Intermediates

This compound serves as a chiral synthesis intermediate. Chirality plays a crucial role in drug development, where enantiomerically pure compounds are often required. By utilizing this compound, researchers can access other chiral molecules with specific biological activities .

Reductive Amination Reactions

The compound can participate in reductive amination reactions. Sodium borohydride (NaBH4) has been employed to reduce the corresponding imine precursor, resulting in the formation of the secondary amine . Reductive amination is a versatile synthetic method used in pharmaceutical, polymer, and agricultural sectors.

Pharmaceutical Applications

Sec-amines, like the one derived from this compound, are essential intermediates in pharmaceutical synthesis. They serve as building blocks for various drugs. Researchers can explore its potential as a scaffold for novel drug candidates targeting specific diseases .

Polymer Chemistry

In polymer chemistry, sec-amines find applications as monomers or cross-linking agents. By incorporating this compound into polymer structures, scientists can tailor material properties such as solubility, mechanical strength, and biodegradability .

Carbonic Anhydrase Inhibitors

Although not directly studied for this compound, related pyrrolidine derivatives have been evaluated as carbonic anhydrase inhibitors . Carbonic anhydrases play a role in various physiological processes, including pH regulation and ion transport. Investigating the inhibitory activity of this compound against specific isoenzymes could be an interesting avenue for further research.

Propriétés

IUPAC Name |

4-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLWXPQEQDLRHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine](/img/structure/B2364361.png)

![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2364368.png)

![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)

![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)